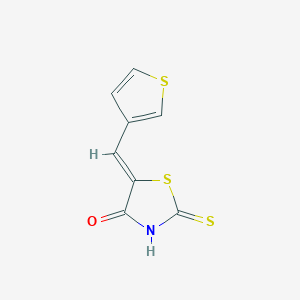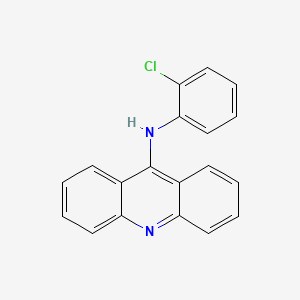
(5Z)-2-sulfanyl-5-(thiophen-3-ylmethylidene)-1,3-thiazol-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5Z)-2-sulfanyl-5-(thiophen-3-ylmethylidene)-1,3-thiazol-4(5H)-one is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-sulfanyl-5-(thiophen-3-ylmethylidene)-1,3-thiazol-4(5H)-one typically involves the condensation of thiophene derivatives with thioamide compounds under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could convert the thiazole ring into more saturated derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the thiophene or thiazole rings are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution could introduce various functional groups onto the thiophene or thiazole rings.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (5Z)-2-sulfanyl-5-(thiophen-3-ylmethylidene)-1,3-thiazol-4(5H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis.
Biology
The compound may exhibit biological activity, such as antimicrobial or anticancer properties. Researchers can explore its potential as a lead compound for drug development.
Medicine
In medicine, derivatives of this compound could be investigated for their therapeutic potential. For example, they might act as enzyme inhibitors or interact with specific biological targets.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which (5Z)-2-sulfanyl-5-(thiophen-3-ylmethylidene)-1,3-thiazol-4(5H)-one exerts its effects would depend on its specific application. For instance, if used as an antimicrobial agent, it might disrupt bacterial cell membranes or inhibit essential enzymes. The molecular targets and pathways involved would need to be identified through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-mercaptobenzothiazole: Another sulfur-containing heterocycle with applications in rubber vulcanization and as a corrosion inhibitor.
Thiazole: A simpler heterocyclic compound that serves as a core structure in many biologically active molecules.
Thiophene: A sulfur-containing aromatic compound used in the synthesis of various pharmaceuticals and materials.
Uniqueness
(5Z)-2-sulfanyl-5-(thiophen-3-ylmethylidene)-1,3-thiazol-4(5H)-one is unique due to its combination of a thiophene ring and a thiazole ring with a sulfanyl group. This structure provides a distinct set of chemical properties and reactivity patterns, making it valuable for specific applications that other similar compounds may not fulfill.
Eigenschaften
Molekularformel |
C8H5NOS3 |
|---|---|
Molekulargewicht |
227.3 g/mol |
IUPAC-Name |
(5Z)-2-sulfanylidene-5-(thiophen-3-ylmethylidene)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C8H5NOS3/c10-7-6(13-8(11)9-7)3-5-1-2-12-4-5/h1-4H,(H,9,10,11)/b6-3- |
InChI-Schlüssel |
XXEBTKBRSLSLSF-UTCJRWHESA-N |
Isomerische SMILES |
C1=CSC=C1/C=C\2/C(=O)NC(=S)S2 |
Kanonische SMILES |
C1=CSC=C1C=C2C(=O)NC(=S)S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-chlorobenzyl)sulfanyl]-N'-{(E)-[4-(cyanomethoxy)phenyl]methylidene}acetohydrazide](/img/structure/B11667868.png)
![N'-[(E)-(3-phenoxyphenyl)methylidene]-2-(piperidin-1-yl)acetohydrazide](/img/structure/B11667869.png)
![4-[(2E)-2-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}hydrazinyl]-N-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11667876.png)
![N'-[(1Z)-1-(4-Bromophenyl)ethylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B11667882.png)
![N-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide](/img/structure/B11667885.png)
![3-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-pyridin-2-ylpropanamide](/img/structure/B11667892.png)
![3-(4-fluorophenyl)-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11667898.png)

![[(5E)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11667915.png)
![N'-{(E)-[5-(2-nitrophenyl)furan-2-yl]methylidene}-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide](/img/structure/B11667916.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N'-[(E)-furan-2-ylmethylidene]acetohydrazide](/img/structure/B11667920.png)
![N'-[(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene]-2,5-dimethylfuran-3-carbohydrazide](/img/structure/B11667922.png)

![5-(4-chlorophenyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11667951.png)
